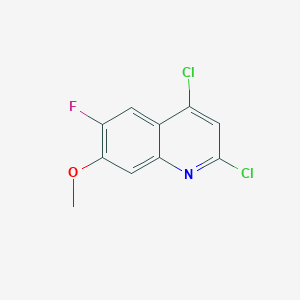
2,4-Dichloro-6-fluoro-7-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-fluoro-7-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-6-fluoroaniline with methoxy-substituted reagents in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetonitrile, with temperatures ranging from 65°C to 85°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoro-7-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-coupling reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands and base.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2,4-Dichloro-6-fluoro-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biology: The compound is studied for its enzyme inhibitory activity, which can be useful in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
2,4-Dichloro-6-fluoro-7-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the fluorine atom increases its metabolic stability and binding affinity .
Properties
Molecular Formula |
C10H6Cl2FNO |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl2FNO/c1-15-9-4-8-5(2-7(9)13)6(11)3-10(12)14-8/h2-4H,1H3 |
InChI Key |
IVBOMALKVUSRLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















